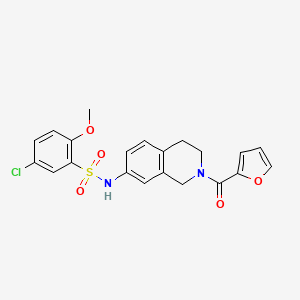

5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O5S/c1-28-18-7-5-16(22)12-20(18)30(26,27)23-17-6-4-14-8-9-24(13-15(14)11-17)21(25)19-3-2-10-29-19/h2-7,10-12,23H,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFHLDCOQKBSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a chloro group, a furan-2-carbonyl moiety, and a tetrahydroisoquinoline framework. This structural diversity may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClN3O4S |

| Molecular Weight | 393.88 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Preliminary studies suggest that the compound may exert its biological effects through multiple mechanisms:

- VEGFR-2 Inhibition : It has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis. This inhibition can potentially reduce tumor growth by limiting blood supply to cancerous tissues .

- Cytotoxicity : The compound demonstrates cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The cytotoxicity is often measured by IC50 values, indicating the concentration required to inhibit cell proliferation by 50% .

In Vitro Studies

-

Cytotoxicity Assays : The compound was tested against several cancer cell lines:

- MCF-7 : IC50 = 6.66 μM

- A549 : IC50 = 8.51 μM

- HT-29 : IC50 = 7.30 μM

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V staining and caspase activation assays.

- Cell Cycle Analysis : The compound causes G2/M phase arrest in treated cells, which is indicative of its potential as an antitumor agent .

Case Studies

A recent study explored the effects of this compound on human cancer cell lines and demonstrated:

- Significant Reduction in Tumor Cell Viability : The study observed a dose-dependent decrease in viability across multiple cell lines.

- Mechanistic Insights : Further investigation into the pathways affected revealed modulation of apoptosis-related proteins such as Bcl-2 and Bax.

Q & A

Basic Research Questions

Q. What are the key functional groups in 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide, and how do they influence reactivity?

- Answer : The compound contains a sulfonamide (-SO2NH2), chloro (Cl), methoxy (OCH3), and tetrahydroisoquinoline core with a furan-2-carbonyl substituent. These groups dictate its reactivity:

- Sulfonamide : Participates in hydrogen bonding and enzyme inhibition via interactions with active sites .

- Chloro and Methoxy : Electron-withdrawing and donating effects influence aromatic ring reactivity (e.g., directing electrophilic substitution) .

- Furan-2-carbonyl : Enhances π-π stacking with biological targets .

Q. What synthetic routes are commonly employed for this compound?

- Answer : Synthesis involves multi-step reactions:

Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions.

Functionalization with furan-2-carbonyl via acylation (e.g., using furan-2-carbonyl chloride and triethylamine in dichloromethane) .

Sulfonamide introduction via coupling of 5-chloro-2-methoxybenzenesulfonyl chloride with the amine group .

- Optimization : Monitor reaction progress using TLC and purify intermediates via column chromatography .

Q. How is structural purity confirmed after synthesis?

- Answer :

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : Confirm molecular weight (446.9 g/mol) via ESI-MS .

- NMR : Verify substituent positions (e.g., methoxy at C2, chloro at C5) through 2D-COSY and HSQC .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

- Answer :

- Solvent Optimization : Replace dichloromethane with DMF to enhance solubility of intermediates .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .

- One-Pot Synthesis : Combine tetrahydroisoquinoline formation and sulfonamide coupling to reduce purification steps .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

- Answer :

- Comparative SAR Studies : Test analogs with substituent variations (e.g., 2,5-dimethoxy vs. 5-chloro-2-methoxy) to identify critical pharmacophores .

- Docking Simulations : Use AutoDock Vina to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase .

- Dose-Response Assays : Validate activity in cell-based models (e.g., IC50 for enzyme inhibition) to rule off-target effects .

Q. What methodologies assess environmental stability and degradation pathways?

- Answer :

- Hydrolysis Studies : Incubate the compound at varying pH (1–13) and analyze degradation products via LC-MS .

- Photostability : Expose to UV light (254 nm) and monitor decomposition using HPLC .

- Ecotoxicology : Use Daphnia magna or algal models to evaluate acute toxicity (EC50) .

Q. How does the furan-2-carbonyl moiety influence target selectivity?

- Answer :

- Competitive Binding Assays : Compare inhibition of furan-containing vs. non-furan analogs against kinases (e.g., JNK or P38 MAPK) .

- X-ray Crystallography : Resolve co-crystal structures with targets to identify π-π interactions between the furan ring and hydrophobic pockets .

- MD Simulations : Analyze binding stability over 100 ns trajectories using GROMACS .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.